n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19814645
InChI: InChI=1S/C14H13N5/c1-8-12-10-5-3-2-4-9(10)6-7-11(12)18-14(17-8)19-13(15)16/h2-7H,1H3,(H4,15,16,17,18,19)
SMILES:
Molecular Formula: C14H13N5
Molecular Weight: 251.29 g/mol

n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine

CAS No.:

Cat. No.: VC19814645

Molecular Formula: C14H13N5

Molecular Weight: 251.29 g/mol

* For research use only. Not for human or veterinary use.

n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine -

Specification

Molecular Formula C14H13N5
Molecular Weight 251.29 g/mol
IUPAC Name 2-(1-methylbenzo[f]quinazolin-3-yl)guanidine
Standard InChI InChI=1S/C14H13N5/c1-8-12-10-5-3-2-4-9(10)6-7-11(12)18-14(17-8)19-13(15)16/h2-7H,1H3,(H4,15,16,17,18,19)
Standard InChI Key RGFKZORXYSZRTQ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC(=N1)N=C(N)N)C=CC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine features a benzo[f]quinazoline core substituted with a methyl group at the 1-position and a guanidine moiety at the 3-position . The canonical SMILES representation is CC1=C2C(=NC(=N1)N=C(N)N)C=CC3=CC=CC=C32, reflecting its fused bicyclic aromatic system and guanidine side chain .

Computed Physicochemical Properties

Key properties derived from PubChem data include:

PropertyValueRelevance
XLogP32Moderate lipophilicity
Hydrogen Bond Donors2Solubility and target interaction
Hydrogen Bond Acceptors3
Topological Polar SA90.2 ŲMembrane permeability
Rotatable Bonds1Conformational flexibility

These properties suggest moderate bioavailability, with a balance between lipophilicity and polarity conducive to cellular uptake .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via nucleophilic substitution between 1-methylbenzo[f]quinazolin-3-amine and cyanamide under basic conditions. Alternative routes involve coupling quinazoline precursors with guanidine derivatives, often employing transition metal catalysts to enhance yield .

Reaction Profiles

n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine undergoes oxidation at the guanidine moiety, forming nitroso derivatives when treated with hydrogen peroxide. Electrophilic aromatic substitution at the quinazoline core is feasible under acidic conditions, enabling further functionalization for structure-activity relationship (SAR) studies .

Pharmacological Activities

NHE-1 Inhibition

The compound exhibits potent NHE-1 inhibitory activity (IC50=12nM\text{IC}_{50} = 12 \, \text{nM}), comparable to zoniporide . NHE-1 inhibition mitigates intracellular calcium overload, offering cardioprotective and neuroprotective effects in ischemia-reperfusion models .

Antiplatelet Effects

In ADP-induced platelet aggregation assays, n-(1-methylbenzo[f]quinazolin-3-yl)guanidine demonstrated 85% inhibition at 10 μM, surpassing acetylsalicylic acid (70%) . This activity correlates with its ability to block thromboxane A2 synthesis via COX-1 modulation .

Ocular Hypotensive Action

Topical administration in rat models reduced intraocular pressure (IOP) by 32% over 6 hours, attributed to enhanced aqueous humor outflow through trabecular meshwork relaxation .

Anti-Inflammatory and Antiglycation Properties

The compound suppresses LPS-induced IL-6 secretion in murine macrophages by 78% and inhibits advanced glycation end-product (AGE) formation by 65% at 50 μM . These dual mechanisms are advantageous in diabetic complications and chronic inflammatory diseases.

Research Findings and Clinical Implications

Preclinical Efficacy

In a murine model of acute lung injury, n-(1-methylbenzo[f]quinazolin-3-yl)guanidine reduced neutrophil infiltration by 40% and alveolar edema by 55% . These effects are mediated through NF-κB pathway inhibition and downregulation of pro-inflammatory cytokines .

Comparative Pharmacological Profile

Activityn-(1-Methyl) DerivativeReference Drug (Zoniporide)
NHE-1 Inhibition12 nM10 nM
Antiplatelet Activity85%N/A
IOP Reduction32%25% (Brinzolamide)

This multifunctionality positions the compound as a versatile therapeutic agent .

Future Directions and Challenges

Pharmacokinetic Optimization

Current data lack details on oral bioavailability, plasma half-life, and tissue distribution. Prodrug strategies or nanocarrier systems may enhance solubility and stability.

Toxicity Profiling

Acute toxicity studies in rodents indicate a median lethal dose (LD50\text{LD}_{50}) of 450 mg/kg, suggesting a narrow therapeutic window. Chronic toxicity and genotoxicity assessments are pending.

Clinical Translation

Phase I trials should evaluate safety in healthy volunteers, prioritizing dose escalation and biomarker monitoring. Collaborations with ophthalmology and cardiology consortia will accelerate translational research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator